molecular formula C15H11N5O2 B2511197 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide CAS No. 1428357-36-1

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide

Cat. No.: B2511197
CAS No.: 1428357-36-1
M. Wt: 293.286
InChI Key: SIBCZDYSWLRTJB-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide: is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. This compound has a unique structure that combines a pyridazinone moiety with a pyrazine carboxamide, making it an interesting subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrazine-2-carboxamide exhibits unique properties due to the presence of both pyridazinone and pyrazine moieties. This dual functionality allows for a broader range of chemical reactions and biological activities, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2/c21-14-6-5-12(19-20-14)10-3-1-2-4-11(10)18-15(22)13-9-16-7-8-17-13/h1-9H,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBCZDYSWLRTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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